molecular formula C7H6Cl2OS B14721865 2,6-Dichloro-4-(methylsulfanyl)phenol CAS No. 13333-77-2

2,6-Dichloro-4-(methylsulfanyl)phenol

Cat. No.: B14721865
CAS No.: 13333-77-2
M. Wt: 209.09 g/mol
InChI Key: CEPJPPGQKMOFRX-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(methylsulfanyl)phenol is an organic compound with the molecular formula C7H6Cl2OS It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions, and a methylsulfanyl group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(methylsulfanyl)phenol typically involves the chlorination of 4-(methylsulfanyl)phenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenol: Similar structure but lacks the methylsulfanyl group.

    4-Methylsulfanylphenol: Similar structure but lacks the chlorine atoms.

    2,4-Dichlorophenol: Chlorine atoms are substituted at different positions.

Uniqueness

2,6-Dichloro-4-(methylsulfanyl)phenol is unique due to the presence of both chlorine atoms and a methylsulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

13333-77-2

Molecular Formula

C7H6Cl2OS

Molecular Weight

209.09 g/mol

IUPAC Name

2,6-dichloro-4-methylsulfanylphenol

InChI

InChI=1S/C7H6Cl2OS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3

InChI Key

CEPJPPGQKMOFRX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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